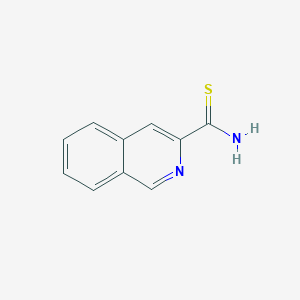

Isoquinoline-3-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAUGXZHOUTHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Isoquinoline 3 Carbothioamide and Its Derivatives

Strategies for the Construction of the Isoquinoline (B145761) Ring System

The formation of the core isoquinoline ring is the foundational step in the synthesis of isoquinoline-3-carbothioamide. Several classical and modern synthetic strategies can be employed to construct this bicyclic heteroaromatic system.

Cyclization Reactions (e.g., Pictet–Spengler, Bischler–Napieralski, Pomeranz–Fritsch)

Named reactions are the cornerstones of isoquinoline synthesis, providing reliable routes to the core structure.

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. wikipedia.org This reaction is a powerful tool for producing tetrahydroisoquinolines, which can be subsequently aromatized to isoquinolines. nih.gov The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack on the aromatic ring. wikipedia.org For the synthesis of 3-substituted isoquinolines, this method is particularly valuable as the substituent at the 1-position of the resulting tetrahydroisoquinoline can be derived from the starting aldehyde or ketone.

The Bischler-Napieralski reaction is another widely used method for the synthesis of 3,4-dihydroisoquinolines. nrochemistry.com This reaction involves the intramolecular cyclodehydration of β-arylethylamides using a condensing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org The resulting 3,4-dihydroisoquinolines can be readily oxidized to the corresponding isoquinolines. nrochemistry.com The reaction is most effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com Two primary mechanisms have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. nrochemistry.com

The Pomeranz–Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. organicreactions.orgwikipedia.org These acetals are formed by the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal. wikipedia.org While the original conditions often required harsh concentrated sulfuric acid, modifications have been developed using other Lewis acids. wikipedia.org A key advantage of this method is the potential to synthesize isoquinolines with substitution patterns that are difficult to achieve with other methods. organicreactions.org

| Reaction Name | Starting Materials | Key Reagents/Conditions | Product Type |

| Pictet–Spengler | β-arylethylamine, aldehyde/ketone | Acid catalyst (e.g., HCl, TFA) | Tetrahydroisoquinoline |

| Bischler–Napieralski | β-arylethylamide | Dehydrating agent (e.g., POCl₃, P₂O₅) | 3,4-Dihydroisoquinoline (B110456) |

| Pomeranz–Fritsch | Benzaldehyde, aminoacetaldehyde dialkyl acetal | Strong acid (e.g., H₂SO₄) or Lewis acid | Isoquinoline |

Hydrogenation Approaches for Dihydroisoquinoline Formation

The reduction of the isoquinoline ring system is a common strategy to access dihydroisoquinoline and tetrahydroisoquinoline derivatives, which can be precursors to or derivatives of this compound. Catalytic hydrogenation is a frequently employed method for this transformation.

A variety of catalysts have been utilized for the hydrogenation of isoquinolines. For instance, rhodium carbonyl clusters have been shown to selectively hydrogenate the nitrogen-containing ring of quinolines and isoquinolines to yield 1,2,3,4-tetrahydroisoquinolines. oup.com More recently, copper-catalyzed transfer hydrogenation using an oxazaborolidine-BH₃ complex has been developed for the reduction of a broad range of isoquinolines to their corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) products under mild conditions. acs.org Ruthenium-based catalysts, such as those prepared from Ru(methallyl)₂(cod) and a chiral ligand like PhTRAP, can achieve chemoselective hydrogenation of the carbocyclic ring of isoquinolines to give 5,6,7,8-tetrahydroisoquinolines. dicp.ac.cn The choice of catalyst and reaction conditions can thus direct the hydrogenation to either the heterocyclic or the carbocyclic ring of the isoquinoline system.

| Catalyst System | Substrate | Product | Reference |

| Rhodium carbonyl cluster | Isoquinoline | 1,2,3,4-Tetrahydroisoquinoline | oup.com |

| Copper/oxazaborolidine-BH₃ | Isoquinoline | 1,2,3,4-Tetrahydroisoquinoline | acs.org |

| Ru(methallyl)₂(cod)/PhTRAP | Isoquinoline | 5,6,7,8-Tetrahydroisoquinoline | dicp.ac.cn |

Introduction and Modification of the Carbothioamide Functional Group at the 3-Position

Once the isoquinoline core is established, the next critical step is the introduction of the carbothioamide functionality at the C-3 position.

Conversion of Amine or Amide Precursors to Carbothioamides

A common and direct method for the synthesis of N-substituted isoquinoline-3-carbothioamides involves the reaction of a 3-aminoisoquinoline precursor with an appropriate isothiocyanate. researchgate.net This reaction typically proceeds under basic conditions. For example, N-aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized by treating isothiocyanate derivatives with 3,4-dihydroisoquinoline in the presence of a base like potassium carbonate in acetone (B3395972) at room temperature. acs.org

Alternatively, an isoquinoline-3-carboxamide (B1590844) can be converted to the corresponding carbothioamide through thionation. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for this transformation. organic-chemistry.orgwikipedia.org The reaction involves heating the amide with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. santiago-lab.com The mechanism proceeds through a reactive dithiophosphine ylide intermediate. organic-chemistry.org This method is advantageous due to its generally high yields and the mildness of the reagent compared to others like phosphorus pentasulfide. organic-chemistry.org

| Precursor | Reagent | Product |

| 3-Aminoisoquinoline derivative | Isothiocyanate | N-Substituted this compound |

| Isoquinoline-3-carboxamide | Lawesson's reagent | This compound |

Goldberg–Ullmann-Type Coupling Reactions

The Goldberg reaction, a variation of the Ullmann condensation, provides a pathway for the formation of C-N bonds and can be applied to the synthesis of N-arylated isoquinoline derivatives. nrochemistry.com Specifically, a copper-catalyzed Goldberg-Ullmann-type coupling of 3-bromoisoquinoline (B184082) with an amide can be employed to introduce a substituted amino group at the 3-position, which can then be further functionalized. While direct coupling to form a carbothioamide is less common, this method can be used to generate precursors for subsequent thionation or reaction with isothiocyanates. The reaction typically involves a copper(I) catalyst, a ligand such as N,N'-dimethylethylenediamine, and a base.

Derivatization and Substitution Chemistry

This compound itself is a versatile scaffold that can undergo further chemical transformations to generate a library of derivatives. These reactions can occur at the carbothioamide group, the nitrogen of the isoquinoline ring, or at various positions on the aromatic rings.

Electrophilic substitution reactions on the isoquinoline ring, such as nitration or halogenation, are expected to occur primarily at the C-5 and C-8 positions of the benzene (B151609) ring, which are more electron-rich compared to the pyridine (B92270) ring. organic-chemistry.orgquimicaorganica.org The nitrogen atom in the isoquinoline ring deactivates the heterocyclic portion towards electrophilic attack.

The carbothioamide functional group is also reactive. The sulfur atom can act as a nucleophile in reactions, and the N-H protons are acidic and can be deprotonated. For instance, the thioamide functionality can be involved in cyclization reactions to form other heterocyclic rings. Thioamides are known to react with various reagents to form thiazoles, thiadiazoles, and other sulfur- and nitrogen-containing heterocycles. researchgate.net For example, N-fused imino-1,2,4-thiadiazolo isoquinoline scaffolds have been synthesized from 3-aminoisoquinolines and substituted isothiocyanates in the presence of an oxidizing agent. researchgate.net

The synthesis of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues has been reported, demonstrating derivatization on the nitrogen of the carbothioamide group. acs.org These were synthesized by reacting 3,4-dihydroisoquinoline with various aryl isothiocyanates. acs.org

| Reaction Type | Reagents/Conditions | Position of Derivatization | Product Type |

| Electrophilic Substitution | Nitrating or halogenating agents | C-5 and C-8 of the isoquinoline ring | Substituted this compound |

| Cyclization | Oxidizing agent | Carbothioamide group | Fused heterocyclic systems (e.g., thiadiazolo[2,3-a]isoquinolines) |

| N-Arylation | Aryl isothiocyanates | Nitrogen of the carbothioamide | N-Aryl-isoquinoline-3-carbothioamide |

N-Substitution on the Isoquinoline Ring Nitrogen

The nitrogen atom of the isoquinoline ring is a primary site for chemical modification. The synthesis of N-substituted 3,4-dihydroisoquinoline-2(1H)-carbothioamides is a key strategy for creating diverse analogues. A prevalent method involves the reaction of 3,4-dihydroisoquinoline with various isothiocyanates. This reaction directly attaches the carbothioamide group to the isoquinoline nitrogen (N-2), effectively creating an N-substituted derivative.

For instance, a library of N-aryl-3,4-dihydroisoquinoline carbothioamides was synthesized by treating 3,4-dihydroisoquinoline with different aryl isothiocyanate derivatives. nih.govacs.org This reaction is typically carried out under basic conditions, for example, using potassium carbonate (K₂CO₃) in a solvent like acetone, and proceeds efficiently at room temperature. nih.govacs.org This approach allows for the systematic introduction of a wide array of substituents, enabling the exploration of structure-activity relationships.

Modifications and Substitutions on the Aryl Moiety (e.g., N-Aryl, N-Allyl)

The functionalization of the aryl group attached to the carbothioamide nitrogen (the N'-substituent) is a common and effective strategy for modulating the compound's properties. The synthesis of N'-Aryl-3,4-dihydroisoquinoline carbothioamide analogues is well-documented, achieved through the reaction between 3,4-dihydroisoquinoline and appropriately substituted aryl isothiocyanates. nih.govacs.org

This method provides access to a wide range of derivatives by simply varying the substitution pattern on the aryl isothiocyanate. Research has shown that compounds bearing electron-donating groups on the N'-aryl moiety can exhibit interesting biological potential. nih.govacs.org While N-aryl derivatives are extensively studied, the same synthetic principle can be applied to generate N-allyl or N-alkyl derivatives by using the corresponding allyl or alkyl isothiocyanates. A study also explored derivatives with an aliphatic cyclohexyl ring, which showed notable activity compared to some aryl analogues. acs.org

Introduction of Halogen, Alkyl, and Alkoxy Substituents

The introduction of diverse functional groups such as halogens, alkyl, and alkoxy moieties onto the N'-aryl ring of the carbothioamide has been systematically explored. These substitutions are achieved by using appropriately functionalized aryl isothiocyanates in the synthesis. nih.govacs.org

For example, derivatives featuring chloro, bromo, and fluoro atoms have been successfully synthesized. acs.org Similarly, alkyl groups (e.g., methyl) and alkoxy groups (e.g., methoxy) have been incorporated at various positions (ortho, meta, para) on the aryl ring. nih.govacs.org The nature and position of these substituents have been shown to significantly influence the chemical properties and biological activity of the resulting compounds. nih.govacs.org

The following table summarizes a selection of synthesized N'-Aryl-3,4-dihydroisoquinoline carbothioamide derivatives with various substituents.

| Compound ID | N'-Aryl Substituent | Yield (%) | Physical State |

| 1 | 2-Methylphenyl | 85 | White solid |

| 2 | 2,3-Dimethylphenyl | 89 | White solid |

| 3 | 2-Methoxyphenyl | 92 | White solid |

| 4 | 4-Methoxyphenyl | 93 | White solid |

| 12 | 2-Fluorophenyl | 88 | White solid |

| 13 | 3-Fluorophenyl | 85 | White solid |

| 14 | 4-Fluorophenyl | 91 | White solid |

| 15 | 2-Chlorophenyl | 86 | White solid |

| 17 | 4-Bromophenyl | 92 | White solid |

Data compiled from research on N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues. nih.govacs.org

Advanced Synthetic Protocols

To improve efficiency, yield, and environmental footprint, advanced synthetic methods like microwave-assisted synthesis and one-pot reactions are increasingly being employed for the synthesis of heterocyclic compounds, including isoquinoline derivatives.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering advantages such as dramatically reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various medicinally relevant N-heterocycles, including quinoline (B57606) and isoquinoline derivatives. mdpi.comnih.govnih.gov

In the context of this compound synthesis, microwave irradiation could be used to accelerate the condensation reaction between an isoquinoline precursor and an isothiocyanate. For example, the synthesis of quinoline thiosemicarbazones, a related class of compounds, was achieved in excellent yields via microwave-assisted condensation of quinoline-3-carbaldehydes and thiosemicarbazides. mdpi.comnih.gov This suggests that MAOS is a viable and efficient method for producing this compound derivatives, potentially reducing reaction times from hours to minutes. researchgate.net

One-Pot Reaction Strategies

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant benefits in terms of operational simplicity, cost-effectiveness, and reduced solvent waste. google.com The synthesis of N-Aryl-3,4-dihydroisoquinoline carbothioamides is an excellent example of a simple and efficient one-pot protocol. nih.govacs.org

This reaction, which combines 3,4-dihydroisoquinoline and an aryl isothiocyanate in a single step, exemplifies the advantages of this strategy. The reactants are simply stirred together in a suitable solvent with a base at room temperature, and the desired product is obtained after a short reaction time (5-30 minutes) followed by work-up and crystallization. nih.govacs.org The development of one-pot, multi-component reactions is a growing area in heterocyclic chemistry, enabling the construction of complex molecules like N-(phenylimino)indazole-1-carbothioamides from simple precursors in a single operation. rsc.org

Structure Activity Relationship Sar Studies and Computational Analysis

Impact of Substituent Nature and Position on Biological Activity

The type and placement of chemical groups attached to the N-aryl ring of 3,4-dihydroisoquinoline-2-carbothioamide analogues are critical determinants of their biological activity, particularly as urease inhibitors.

Research into N-aryl-3,4-dihydroisoquinoline carbothioamide analogues has shown that the electronic properties of substituents on the aryl ring significantly modulate their urease inhibitory potential. nih.govacs.org A clear trend has emerged where compounds bearing electron-donating groups (EDGs) exhibit superior activity. acs.orgresearchgate.net

Analogues with alkyl and alkoxy groups, which are classic EDGs, have been identified as excellent urease inhibitors. nih.gov For instance, an o-dimethyl-substituted compound (IC₅₀ = 11.2 ± 0.81 μM) proved to be the most potent inhibitor in one study, surpassing the activity of the standard, thiourea (B124793). nih.gov The presence of a single methyl group resulted in slightly diminished, yet still potent, activity. acs.org Similarly, a p-methoxy-substituted compound (IC₅₀ = 15.5 ± 0.49 μM) demonstrated excellent inhibitory effects. acs.org

Conversely, the introduction of electron-withdrawing groups (EWGs) also influences activity, though the effects can be more varied. A p-trifluoro-substituted compound, for example, was found to be highly active (IC₅₀ = 18.5 ± 0.65 μM), suggesting that while EDGs are generally favorable, specific EWGs at optimal positions can also confer high potency. nih.govacs.org The interplay is further complicated by substituents with mixed effects, such as a combination of an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the same ring. vulcanchem.com

Beyond electronic effects, the size, shape, and lipophilicity of substituents play a crucial role in the interaction between the molecule and its biological target. Steric hindrance can either prevent or enhance binding, depending on the topology of the active site. nih.gov

In the context of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues, steric factors are evident. A compound substituted with a bulky aliphatic cyclohexyl ring was found to be notably active (IC₅₀ = 24.5 ± 0.83 μM). acs.org Its activity was greater than analogues containing a benzyl (B1604629) ring, suggesting that the specific shape and flexibility of the cyclohexyl group are favorable for binding within the urease active site. acs.org This highlights that lipophilicity, a property influenced by such groups, is a favorable contributor to the biological activity of these ligands. nih.gov However, excessively bulky substituents can also decrease activity, indicating a delicate balance between size and beneficial lipophilic interactions. nih.govnih.gov

The position of a substituent on the aryl ring can dramatically alter the biological activity of the compound, a phenomenon known as positional isomerism. nih.govacs.org This is often due to the specific orientation required for optimal interaction with amino acid residues in the target's active site.

Studies on methoxy-substituted N-aryl-3,4-dihydroisoquinoline carbothioamides clearly illustrate this point. A p-methoxy-substituted compound (IC₅₀ = 15.5 ± 0.49 μM) showed excellent activity, but moving the methoxy group to the ortho position (IC₅₀ = 27.6 ± 0.62 μM) significantly decreased its inhibitory potential. acs.org A similar dependency was observed with trifluoromethyl substituents; the para-substituted isomer (IC₅₀ = 18.5 ± 0.65 μM) was considerably more potent than its ortho and meta counterparts (IC₅₀ = 26.8 ± 0.73 μM and 26.8 ± 0.88 μM, respectively). acs.org

This positional sensitivity also applies to halogenated analogues. For chloro-substituted compounds, moving the chloro group from the ortho to the meta position led to a decrease in inhibitory activity. acs.org Furthermore, a dichloro-substituted compound showed much lower activity than its monochloro counterpart, and its positional isomer was even less potent, demonstrating that both the number and position of substituents are critical for modulating biological activity. acs.org

Role of the Isoquinoline (B145761) Ring System's Hydrogenation State (e.g., 3,4-dihydroisoquinoline)

The degree of saturation in the isoquinoline ring system is a key structural feature. The N-aryl-carbothioamide derivatives that have shown significant potential as urease inhibitors are based on a 3,4-dihydroisoquinoline (B110456) scaffold. nih.govacs.org This partially saturated (hydrogenated) ring system provides a specific three-dimensional geometry that appears favorable for binding. The use of the tetrahydroisoquinoline core, which has a structural resemblance to a quinazoline (B50416) ring, was a novel approach in the exploration of urease inhibitors. nih.govacs.org This suggests that the non-planar, flexible nature of the dihydro- or tetrahydroisoquinoline moiety, compared to a fully aromatic isoquinoline, is an important contributor to the observed biological activity.

Stereochemical Considerations and Chiral Influences on Biological Interaction

Chirality and stereochemistry are fundamental to molecular recognition in biological systems. nih.gov The spatial arrangement of atoms can dictate whether a molecule fits into an enzyme's active site or a receptor's binding pocket. For isoquinoline derivatives, the introduction of a chiral center can lead to enantiomers with vastly different biological activities. google.com

In a study on a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, the specific (S) configuration was synthesized and evaluated for inhibitory activity against several enzymes. mdpi.com This focus on a single enantiomer underscores the recognized importance of stereochemistry for achieving selective biological interactions. While some studies on isoquinoline-3-carbothioamide may use racemic mixtures, it is understood that often only one isomer is responsible for the desired biological effect. nih.govgoogle.com Molecular modeling studies have further elucidated the structural and stereochemical requirements for efficient interaction and covalent binding to target enzymes. nih.gov The synthesis of complex spiro-isoquinoline derivatives can result in molecules with four or more contiguous chiral centers, where only one specific diastereomer is formed, highlighting the high degree of stereochemical control that can be achieved and is often necessary for activity. rsc.org

Molecular Docking Simulations and Protein-Ligand Interaction Profiles

To visualize and understand the interactions between this compound derivatives and their protein targets at a molecular level, computational molecular docking simulations are employed. These studies complement experimental findings and provide insights into the binding modes of the compounds.

For the N-aryl-3,4-dihydroisoquinoline carbothioamide analogues targeting the urease enzyme, molecular docking has been instrumental. nih.gov The simulations revealed a favorable protein-ligand interaction profile for the most active derivatives, with the compounds fitting well into the enzyme's active site. nih.govacs.org The docking scores showed a good correlation with the experimentally determined in vitro activity. nih.gov Key interactions stabilizing the ligand-protein complex were identified, including hydrogen bonding, hydrophobic interactions, and π-anion interactions. acs.orgacs.org For example, the most potent compound in one series, an o,p-dimethyl substituted analogue, showed maximum interaction with the active site residues, rationalizing its superior inhibitory effect compared to its close structural relatives. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-Aryl-3,4-dihydroisoquinoline carbothioamide |

| Thiourea |

| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide |

| Quinazoline |

| Isoquinoline |

Identification of Key Binding Interactions (e.g., Hydrogen Bonding, Hydrophobic, π-Interactions)

Molecular docking studies have been instrumental in elucidating the binding modes of this compound analogues. For instance, in the context of urease inhibition, these compounds have been shown to engage in a variety of interactions with the enzyme's active site. acs.orgnih.gov

Hydrogen Bonding: A pivotal interaction for many biologically active compounds, hydrogen bonding plays a significant role in the binding of this compound derivatives. researchgate.net The carbothioamide moiety itself, with its sulfur and nitrogen atoms, is a key participant in forming these bonds. nih.gov For example, the NH group of the carbothioamide can act as a hydrogen bond donor, while the sulfur atom can act as an acceptor. nih.govmdpi.com Studies on related heterocyclic compounds have consistently highlighted the importance of hydrogen bonds in stabilizing the ligand-protein complex. mdpi.comresearchgate.net

Hydrophobic Interactions: The isoquinoline core, being a bicyclic aromatic system, provides a significant hydrophobic surface that can engage in van der Waals forces and hydrophobic interactions with nonpolar residues in the active site of a target protein. acs.org The nature and position of substituents on the aryl ring of N-aryl-3,4-dihydroisoquinoline carbothioamide analogues have a marked effect on their inhibitory potential, often due to enhanced hydrophobic interactions. acs.orgnih.gov

π-Interactions: The aromatic nature of the isoquinoline ring system also allows for various π-interactions, which are crucial for molecular recognition. These can include:

π-π Stacking/T-shaped Interactions: The flat, aromatic surface of the isoquinoline ring can stack with the aromatic rings of amino acid residues like phenylalanine, tyrosine, or tryptophan within the protein's binding pocket. nih.gov

π-Alkyl Interactions: Interactions between the π-system of the isoquinoline ring and alkyl groups of amino acid residues. nih.gov

π-Anion Interactions: The electron-rich π-system can interact favorably with anionic residues in the active site. acs.orgnih.gov

π-Sulfur Interactions: The sulfur atom of the carbothioamide group can also participate in interactions with the π-systems of aromatic residues. mdpi.com

A study on N-aryl-3,4-dihydroisoquinoline carbothioamide analogues as urease inhibitors revealed that compounds with electron-donating groups on the N-aryl ring exhibited superior activity. acs.orgnih.gov This suggests that increasing the electron density of the molecule can enhance its binding affinity, possibly through stronger π-interactions. acs.org

Table 1: Key Binding Interactions of this compound Derivatives

| Interaction Type | Participating Moieties | Key Amino Acid Residues (Examples) | Reference |

|---|---|---|---|

| Hydrogen Bonding | Carbothioamide (-CSNH2) | Arg, Ser, Asp, Asn | nih.govmdpi.commdpi.com |

| Hydrophobic Interactions | Isoquinoline ring, Aryl substituents | Ile, Leu, Phe, Met | acs.orgmdpi.com |

| π-π Stacking/T-shaped | Isoquinoline ring, Phenyl rings | Trp, Tyr, Phe | nih.gov |

| π-Alkyl | Isoquinoline ring, Piperidine ring | Phe, Tyr, Met | nih.govmdpi.com |

| π-Anion | Isoquinoline ring | Anionic residues | acs.orgnih.gov |

| π-Sulfur | Carbothioamide sulfur | Phe | mdpi.com |

Validation of Computational Models with Experimental Data

The reliability of computational models is contingent upon their validation against experimental findings. In the study of this compound derivatives, a strong correlation is often observed between in silico predictions and in vitro results.

For N-aryl-3,4-dihydroisoquinoline carbothioamide analogues tested as urease inhibitors, molecular docking studies successfully predicted the binding modes of the most active compounds. acs.orgnih.gov The computational results were in good agreement with the experimental IC50 values, which measure the concentration of an inhibitor required to reduce the activity of an enzyme by half. acs.orgnih.gov For instance, compounds identified as potent inhibitors in vitro also showed favorable binding energies and a high degree of interaction with key residues in the docking simulations. acs.orgnih.gov

This validation process typically involves:

Correlation of Docking Scores with Biological Activity: A good model will show a correlation where compounds with lower (more favorable) docking scores exhibit higher biological activity (lower IC50 values). researchgate.net

Comparison of Predicted and Known Binding Modes: When available, the predicted binding pose of a ligand is compared to the co-crystallized structure of a similar ligand in the target protein. mdpi.com

Kinetic Studies: Experimental kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive), which can then be rationalized by the binding mode predicted by the computational model. acs.org

For example, a study on triazolothiadiazoles as urease inhibitors, which share structural similarities with the carbothioamide functional group, demonstrated that the most potent compounds in vitro also had the best docking scores and their kinetic data supported the binding interactions suggested by the computational models. acs.org

Table 2: Comparison of Computational and Experimental Data for Selected Urease Inhibitors

| Compound Analogue | In Vitro IC50 (µM) | Computational Docking Score (Example) | Key Validated Interactions | Reference |

|---|---|---|---|---|

| N-(2,4-dimethylphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | 11.2 ± 0.81 | Good docking score | Hydrogen bonding, hydrophobic, π-anion | acs.orgnih.gov |

| N-(4-methoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | 15.5 ± 0.49 | Good docking score | Hydrogen bonding, hydrophobic, π-anion | acs.orgnih.gov |

| N-(4-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | 18.5 ± 0.65 | Good docking score | Hydrogen bonding, hydrophobic, π-anion | acs.orgnih.gov |

| N-(p-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | 20.4 ± 0.22 | Good docking score | Hydrogen bonding, hydrophobic, π-anion | acs.orgnih.gov |

| Thiourea (Standard) | 21.7 ± 0.34 | Not Applicable | Not Applicable | acs.orgnih.gov |

The convergence of computational predictions and experimental results provides a robust framework for understanding the SAR of this compound and for the rational design of new, more potent derivatives. mdpi.comrsc.org

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Mechanisms

Derivatives of isoquinoline-3-carbothioamide have been the subject of numerous studies to understand their potential as enzyme inhibitors. These investigations have revealed mechanisms of action against several key enzymes implicated in human disease.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. google.com This activity is crucial for the survival of bacteria like Helicobacter pylori in the acidic environment of the stomach, contributing to conditions such as peptic ulcers and gastric cancer. nih.govsemanticscholar.org Consequently, the inhibition of urease is a significant therapeutic strategy.

A series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and evaluated for their urease inhibitory potential. google.comnih.gov In one study, the entire library of 22 synthesized compounds demonstrated activity against urease, with IC₅₀ values ranging from 11.2 µM to 56.7 µM. nih.govacs.org Notably, several analogues exhibited more potent inhibition than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.7 ± 0.34 μM). google.comnih.gov

The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the N-aryl ring significantly influence the inhibitory activity. nih.gov Compounds bearing electron-donating groups generally showed superior activity. google.comnih.gov For instance, the o-dimethyl-substituted analogue was the most potent inhibitor in the series. nih.gov Molecular docking studies suggest that these compounds interact with the enzyme's active site through hydrogen bonding, hydrophobic interactions, and π-anion interactions. google.com

Table 1: Urease Inhibitory Activity of Selected N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues

| Compound | Substituent | IC₅₀ (μM) |

|---|---|---|

| 1 | o-tolyl | 20.4 ± 0.22 |

| 2 | o-dimethyl | 11.2 ± 0.81 |

| 3 | o-methoxyphenyl | 27.6 ± 0.62 |

| 4 | p-methoxyphenyl | 15.5 ± 0.49 |

| 7 | p-tolyl | 18.5 ± 0.65 |

| Thiourea (Standard) | - | 21.7 ± 0.34 |

Data sourced from Ali et al., 2021. google.comnih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine. cornell.edunih.gov Their inhibition is a primary strategy for managing Alzheimer's disease. cornell.edunih.gov

While direct studies on this compound are limited, research on related isoquinoline (B145761) alkaloids has shown inhibitory activity against cholinesterases. nih.govnih.govresearchgate.net For example, some isoquinoline alkaloids have demonstrated a preference for inhibiting BChE over AChE. nih.gov In one study, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized; while none showed activity against AChE, twelve compounds exhibited inhibitory effects against BChE. nih.gov

Furthermore, a series of quinoline (B57606) thiosemicarbazones, which share the carbothioamide functional group, were synthesized and evaluated as cholinesterase inhibitors. Several of these compounds were identified as potent dual inhibitors of both AChE and BChE, with the most potent compound displaying IC₅₀ values of 9.68 μM for AChE and 11.59 μM for BChE. acs.orgcornell.edumdpi.com These findings suggest that the isoquinoline-carbothioamide scaffold may have potential for cholinesterase inhibition, though further specific investigation is required.

Table 2: Cholinesterase Inhibitory Activity of a Potent Quinoline Thiosemicarbazone Analogue

| Compound | Enzyme | IC₅₀ (μM) |

|---|---|---|

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 9.68 |

| BChE | 11.59 |

Data sourced from Munir et al., 2021. acs.orgcornell.edumdpi.com

Research into the kinase inhibitory activity of this compound is not extensively documented in the available literature. However, studies on structurally related quinoline and isoquinoline derivatives have shown significant inhibitory potential against various kinases.

ATM Kinase: Ataxia-telangiectasia mutated (ATM) kinase is a critical regulator of the DNA damage response pathway. benthamdirect.com Novel series of 3-quinoline carboxamides have been identified as potent and selective inhibitors of ATM kinase. nih.govebi.ac.uk Western blot analysis has confirmed the ability of these compounds to down-regulate ATM expression in cancer cell lines. benthamdirect.com

c-Met Kinase: The c-Met receptor tyrosine kinase is implicated in tumor progression and metastasis. nih.gov Quinoline-based derivatives have been evaluated for their c-Met kinase activity, with some compounds showing potent inhibition. nih.govarabjchem.org Modifications at the C-3 and C-6 positions of the quinoline scaffold have been explored to enhance inhibitory effects. nih.gov

Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP), a crucial second messenger in cellular signaling. mdpi.com Inhibition of PDE4 has anti-inflammatory effects and is a target for diseases like COPD and psoriasis. mdpi.comnih.gov Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential PDE4 inhibitors, with structure-activity relationship studies indicating that substitution on the C-3 side chain phenyl ring is key to enhancing inhibitory activity and selectivity. researchgate.net

The inhibitory potential of this compound derivatives extends to other enzymes relevant to metabolic and infectious diseases.

α-Glucosidase: This enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. While direct data on this compound is scarce, structurally similar quinazolinone derivatives have been reported to exhibit potent α-glucosidase inhibitory activity. nih.gov Additionally, quinoline–1,3,4-oxadiazole hybrids have shown superior α-glucosidase inhibition compared to the standard drug acarbose. nih.gov

Adenylosuccinate Synthetase: This enzyme is crucial in the purine (B94841) biosynthesis pathway of organisms. A reverse molecular docking study suggested that an isoquinoline derivative, 6,7-Dinitro-2- google.comresearchgate.netoup.comtriazol-4-yl-benzo[de]isoquinoline-1,3-dione, had its most favorable binding affinity with adenylosuccinate synthetase, indicating potential inhibitory action. researchgate.net

The ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase is essential for viral replication, making it a key target for antiretroviral drug development. nih.gov Although all currently approved RT inhibitors target the polymerase function, there is significant interest in developing RNase H inhibitors. nih.gov

While there is no specific data on this compound, related heterocyclic structures have been investigated. For instance, 2-hydroxyisoquinoline-1,3-dione derivatives have been identified as inhibitors of RT RNase H, binding to the active site metals. nih.gov Furthermore, a library of heteroarylcarbothioamide derivatives, including pyrazolecarbothioamides, was synthesized and tested for dual inhibition of RNase H and the RNA-dependent DNA polymerase (RDDP) functions of RT. cornell.eduoup.com This suggests that the carbothioamide moiety, present in this compound, is a relevant pharmacophore for targeting this viral enzyme. cornell.eduoup.com

Cellular Pathway Modulation

Beyond direct enzyme inhibition, isoquinoline derivatives can modulate complex cellular signaling pathways. A class of isoquinoline-based α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) has been shown to have potent anticancer activity. nih.gov Mechanistic studies revealed that these compounds can induce the DNA damage response and replication stress response pathways, particularly those mediated by the Ataxia-Telangiectasia and Rad3-related protein kinase (ATR). nih.gov Additionally, other isoquinoline compounds have been reported to modulate cellular events mediated by the Wnt signaling pathway, which is often dysregulated in cancer and other diseases. google.com

DNA Damage Response (DDR) and Replication Stress Response (RSR) Pathway Disruption

Cells activate complex signaling networks, known as the DNA Damage Response (DDR), to counteract threats to genomic integrity. mdpi.com A significant component of this is the Replication Stress Response (RSR), which is triggered when DNA replication forks are impeded. mdpi.com Isoquinoline thiosemicarbazones (HCTs), a class of compounds structurally related to this compound, have been shown to activate DDR and RSR pathways. nih.gov

Chemical genomics screening has identified that these pathways, particularly those mediated by the Ataxia-Telangiectasia and Rad3-related protein kinase (ATR), are engaged following treatment with isoquinoline-based HCTs. nih.gov This activation is considered a potential compensatory mechanism to the cellular stress induced by the compound. nih.gov The proposed mechanism involves the generation of oxidative stress, leading to the depletion of guanosine (B1672433) nucleotide pools. nih.gov The incorporation of oxidized nucleotides can cause direct DNA damage, while the reduction in available nucleotides can induce replication stress, thereby activating the DDR/RSR signaling cascade. nih.gov

Interference with Transcriptional Signaling (e.g., HDAC4, HIF-1α, MEF-2)

Isoquinoline derivatives have been demonstrated to interfere with key transcriptional signaling pathways crucial for cancer cell survival, particularly under the stressful conditions of a tumor microenvironment. A notable example is the quinoline-3-carboxamide (B1254982), Tasquinimod, a close analog. This molecule functions as an allosteric inhibitor of Histone Deacetylase 4 (HDAC4). nih.govnih.gov By binding to HDAC4, it prevents the formation of the repressive HDAC4/NCoR1/HDAC3 complex. nih.govnih.gov

This disruption has two major downstream consequences:

Inhibition of HIF-1α Transcriptional Activation : Hypoxia-inducible factor-1α (HIF-1α) is a critical transcription factor for cellular adaptation to low oxygen levels (hypoxia), a common feature of solid tumors. nih.govnih.govscbt.com By disrupting the HDAC4 complex, isoquinoline-based compounds can inhibit the transcriptional activity of HIF-1α. nih.govnih.gov The promoter region of some genes involved in hypoxia, such as DDX3X, contains HIF-1 responsive elements. uniroma1.it

Repression of MEF-2 Target Genes : Myocyte Enhancer Factor-2 (MEF-2) is another transcription factor whose activity is modulated by HDAC4. The interference with HDAC4 function leads to the repression of MEF-2 target genes, which are necessary for adaptive survival signaling in cancer cells. nih.govnih.gov

This dual action on HIF-1α and MEF-2 pathways curtails the ability of cancer cells to adapt and survive in the compromised tumor microenvironment. nih.govnih.gov

Modulation of Cell Proliferation and Apoptosis Pathways

A central aspect of the anticancer potential of isoquinoline derivatives lies in their ability to control cell proliferation and induce programmed cell death (apoptosis). Various isoquinoline-based compounds, including the natural alkaloid berberine (B55584) and synthetic indenoisoquinolines, have been shown to halt the cell cycle and trigger apoptosis in cancer cells. nih.govxiahepublishing.comresearchgate.net

The mechanisms involved are diverse and target multiple signaling molecules:

Cell Cycle Arrest : Compounds can induce cell cycle arrest, often at the G1 or G2/M phase. nih.govresearchgate.net This is achieved by modulating the expression of key cell cycle regulators. For instance, treatment with berberine has been shown to inhibit the expression of cyclins (D1, D2, E) and cyclin-dependent kinases (Cdk2, Cdk4, Cdk6). researchgate.net Simultaneously, it can increase the expression of Cdk inhibitory proteins like p21 and p27. researchgate.net

Induction of Apoptosis : Apoptosis is often triggered through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes cell death. researchgate.net This can lead to the disruption of the mitochondrial membrane potential and subsequent activation of caspases, such as caspase-9 and caspase-3, which execute the apoptotic program. researchgate.netljmu.ac.uk

MAPK Pathway Activation : The activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 MAPK and c-Jun N-terminal Kinase (JNK), is another mechanism by which isoquinoline derivatives can induce apoptosis. nih.gov

These actions are often selective for cancer cells, with non-cancerous cells showing significantly less susceptibility to the cytotoxic effects. researchgate.net

| Compound Type | Cell Lines | Effect | Key Proteins Modulated |

| Indenoisoquinoline (AM6-36) | HL-60 (Leukemia) | G2/M cell cycle arrest, Apoptosis | p38 MAPK (activated), JNK (activated), c-Myc (down-regulated) |

| Isoquinoline Alkaloid (Berberine) | DU145, PC-3, LNCaP (Prostate Cancer) | G1 phase arrest, Apoptosis | Cyclins D1/D2/E (inhibited), Cdk2/4/6 (inhibited), p21/p27 (up-regulated), Bax/Bcl-2 ratio (increased), Caspase-3/9 (activated) |

| Chalcone Derivatives | Various Cancer Cells | Apoptosis, G2/M Arrest | Caspase-3/9 (activated), Bax (up-regulated), p53 (up-regulated) |

Immunomodulatory and Anti-inflammatory Effects

Beyond direct cytotoxicity to cancer cells, isoquinoline-3-carbothioamides and related quinoline derivatives possess significant immunomodulatory and anti-inflammatory properties. nih.govplos.org These compounds can influence the activity of various immune cells and the production of inflammatory mediators. plos.orgmdpi.com

Research has highlighted several key immunomodulatory actions:

Inhibition of Antibody Production : Certain quinoline-3-carbothioamides strongly inhibit T-cell independent antibody production. nih.gov

Reduction of Inflammatory Cells : Treatment with the quinoline-3-carboxamide Paquinimod has been shown to reduce the numbers of pro-inflammatory monocytes (CD115+ Ly6Chi) and macrophages (CD11b+ F4/80+ CD206+). plos.org It also decreases the number and activation state of disease-promoting natural killer T (NKT)-II cells. plos.org

Suppression of Pro-inflammatory Cytokines : Isoquinoline-1-carboxamide derivatives can potently suppress the production of pro-inflammatory mediators like Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and nitric oxide (NO) in activated microglial cells. mdpi.com Some derivatives can also reverse the suppression of the anti-inflammatory cytokine IL-10. mdpi.com

Inhibition of Inflammatory Pathways : The anti-inflammatory effects are often mediated through the inhibition of key signaling pathways like the p38 MAPK and Nuclear Factor-kappa B (NF-κB) pathways. mdpi.comnih.gov Inhibition of MAPK phosphorylation can prevent the nuclear translocation of NF-κB, a critical step in the inflammatory response. mdpi.com

These properties suggest a role for these compounds in managing conditions characterized by chronic inflammation and fibrosis. plos.org

| Compound Class | Model/Cell Type | Effect | Mechanism/Pathway |

| Quinoline-3-carbothioamides | Mouse models (Nephritis) | Inhibition of T-cell independent antibody production | Immunomodulation |

| Quinoline-3-carboxamides (Paquinimod) | Mouse model (Liver Fibrosis) | Reduced inflammation and fibrosis | Decreased NKT-II cells, monocytes, and macrophages |

| Isoquinoline-1-carboxamides | BV2 microglial cells | Suppression of IL-6, TNF-α, NO; Inhibition of cell migration | Inhibition of MAPKs/NF-κB pathway |

| Isoquinoline Alkaloids | Various | Anti-inflammatory effects | Inhibition of p38 MAPK pathway |

Modulation of Neurotransmitter Systems

Derivatives of isoquinoline have been investigated for their ability to interact with various components of neurotransmitter systems, suggesting potential applications in neurological and psychiatric disorders. These interactions often involve binding to specific receptors or transporters.

Studies have shown that isoquinoline structures can modulate:

Adenosine (B11128) Receptors : Certain 3-(2-pyridinyl)isoquinoline derivatives can act as allosteric modulators of the A3 adenosine receptor (A3AR). units.it Antagonists for the A1 and A2A adenosine receptors are considered promising candidates for treating cognitive disorders and neurodegenerative diseases like Parkinson's or Huntington's disease, respectively. units.it

Serotonin (B10506) and Dopamine Transporters : Indole derivatives connected to a tetrahydroisoquinoline moiety have been synthesized and evaluated as potent inhibitors of the serotonin transporter (SERT), with high selectivity over the norepinephrine (B1679862) transporter (NET). nih.gov The serotonergic system is crucial for regulating emotion, cognition, and motor function. nih.gov Dopamine is a key regulator of motor activity and cognition. nih.gov

Adrenergic Receptors : Prazosin, an α-1 adrenoreceptor antagonist containing a quinazoline (B50416) core (related to isoquinoline), is being investigated for its role in neurotransmitter modulation. rsc.org

These findings indicate that the isoquinoline scaffold can be adapted to target specific neurotransmitter pathways, offering a basis for developing treatments for central nervous system disorders. units.itnih.gov

Metal Chelation Properties and Their Contribution to Mechanism of Action

The biological activity of many thiosemicarbazones, including this compound, is intrinsically linked to their ability to chelate transition metals. nih.gov This property can significantly enhance their therapeutic effects.

Interaction with Transition Metals (e.g., Copper, Zinc)

The thiosemicarbazone moiety, in conjunction with the heterocyclic nitrogen of the isoquinoline ring, creates a structural motif ideal for coordinating with transition metal ions like copper (Cu) and zinc (Zn). nih.gov

Key findings on metal chelation include:

Potentiation of Cytotoxicity : The biological activity of isoquinoline-based HCTs is often potentiated by the presence of copper. nih.gov The resulting metal complexes can exhibit significantly enhanced cytotoxicity compared to the free ligand. nih.gov For example, the IC50 values of a pyridinecarboxaldehyde thiosemicarbazone copper complex were 3 to 10 times lower than the ligand alone in certain cancer cell lines.

Generation of Reactive Oxygen Species (ROS) : The formed metal complexes can undergo redox cycling, leading to the generation of cytotoxic reactive oxygen species (ROS) through processes like Fenton-like chemistry. nih.gov This induction of oxidative stress is a primary mechanism of action, contributing to apoptosis. nih.gov

Targeting Copper Homeostasis in Cancer : Cancer cells often have higher intracellular copper levels compared to healthy cells to support processes like angiogenesis and tumor growth. nih.gov Compounds that chelate copper can disrupt this homeostasis, providing a targeted anticancer strategy. nih.gov While many isoquinoline alkaloids can reduce cupric ions, their ability to chelate copper appears less common than their ability to chelate iron. mdpi.com

The chelation of metals like copper and zinc is therefore not merely an incidental property but a core component of the mechanism of action for this compound and its analogs, directly contributing to their cytotoxic and other biological effects. nih.gov

Generation of Reactive Oxygen Species (ROS)

A significant mechanism underlying the biological activity of certain isoquinoline derivatives is their ability to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage in target cells. While direct studies on this compound are limited, research on structurally related α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) provides critical insights into this process. The cytotoxicity of these compounds is often linked to their ability to interact with intracellular metals, particularly copper, and disrupt mitochondrial function.

Research has shown that the anticancer activity of isoquinoline-based HCTs can be significantly enhanced by the presence of physiological levels of copper. This suggests a copper-dependent mechanism for their cytotoxic effects. The formation of a complex between the isoquinoline-based compound and copper appears to be a critical step. Density functional theory (DFT) calculations on some derivatives have indicated that substitutions on the isoquinoline ring can influence the stability of the resulting copper complex and the ease of its metal-center reduction, which is crucial for the catalytic generation of ROS.

The primary mechanism for ROS production by these copper complexes involves the disruption of the mitochondrial electron transport chain (mtETC). This disruption leads to an increase in the generation of superoxide (B77818) radicals, which can then be converted to other ROS, such as hydrogen peroxide. This cascade of events contributes to mitochondrial-dependent toxicity. Evidence for this mechanism comes from studies showing that mitochondrial DNA (mtDNA)-deficient cells are less sensitive to the cytotoxic effects of these compounds, highlighting the central role of functional mitochondria in their mechanism of action.

The process is believed to be initiated by the reduction of the Cu(II) complex to a Cu(I) species, a reaction that can be facilitated by cellular reductants. This redox cycling of the copper ion is a key factor in the continuous production of ROS, which overwhelms the cell's antioxidant capacity and triggers apoptotic pathways.

Detailed findings from research on a lead isoquinoline-based HCT compound, HCT-13, illustrate this process:

| Compound | Cell Line(s) | Key Findings | Reference |

| HCT-13 | Pancreatic, Small Cell Lung Carcinoma, Prostate Cancer, Leukemia models | Potent, copper-dependent cytotoxicity. Induces mitochondrial electron transport chain (mtETC) dysfunction and production of reactive oxygen species (ROS). | |

| HCT-13 | 143B TK- ρ0 (mtDNA-deficient osteosarcoma) vs. parental cells | Showed that the cytotoxicity of HCT-13 is dependent on a functional electron transport chain, as the mtDNA-deficient cells were less affected. | |

| Copper complexes of various thiosemicarbazones | Cancer cell lines | Reductant-dependent redox cycling, occurring mainly outside the cells, leads to the generation of superoxide radicals and cytotoxic hydrogen peroxide. However, intracellular ROS generation without extracellular reductants was weak, suggesting a complex interplay of factors. |

Preclinical Pharmacological Applications of Isoquinoline 3 Carbothioamide Derivatives

Anticancer Potential

The development of novel therapeutic agents for cancer treatment is a critical area of research. Isoquinoline-3-carbothioamide derivatives have emerged as a promising scaffold for the design of potent antiproliferative compounds, demonstrating efficacy in both laboratory cell cultures and animal models.

A significant body of research has demonstrated the potent cytotoxic effects of this compound derivatives against a wide array of human cancer cell lines. The lead compound from one study, HCT-13, proved to be highly potent against models of pancreatic, small cell lung carcinoma, prostate cancer, and leukemia, with IC50 values in the low-to-mid nanomolar range. nih.govescholarship.org Similarly, alkynyl aminoisoquinoline derivatives potently inhibited the viability of MV4-11 and MOLM-14 acute myeloid leukemia (AML) cells with IC50 values below 1 nM. nih.gov

In the context of solid tumors, newly synthesized diarylureas featuring an aminoisoquinoline scaffold showed strong antiproliferative activity against the A375P human melanoma cell line; the most potent compound, 1p, registered an IC50 value of 0.41 µM. For glioblastoma, compounds designated A5 and C1 were found to reduce cancer cell viability with IC50 concentrations ranging from 18 to 48 μM in patient-derived cultures. nih.gov Furthermore, research into neuroendocrine prostate cancer identified compound 46, which demonstrated a potent inhibitory IC50 value of 0.47 μM against the LASCPC-01 cell line. nih.gov

Derivatives have also shown significant activity against breast cancer. One of the most active compounds in a series designed to target triple-negative breast cancer inhibited MDA-MB231 cell growth with a GI50 value of just 1 nM. researchgate.net Another compound, 1c (DH20931), displayed growth inhibitory effects on both MCF7 and MDA-MB231 human breast cancer cell lines with IC50 values of 1.3 µM and 3.9 µM, respectively. nih.gov Phenylaminoisoquinolinequinones have also been evaluated, with compound 4b showing submicromolar IC50 values against lung (SK-MES-1), gastric (AGS), and bladder (J82) cancer cell lines. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Isoquinoline (B145761) Derivatives

| Compound/Derivative Class | Cancer Type | Cell Line(s) | Reported Activity (IC50/GI50) |

|---|---|---|---|

| HCT-13 | Leukemia, Pancreatic, Prostate, Small Cell Lung Carcinoma | Various | Low-to-mid nanomolar range nih.govescholarship.org |

| Alkynyl aminoisoquinolines | Leukemia (AML) | MV4-11, MOLM-14 | <1 nM nih.gov |

| Compound 46 | Prostate (Neuroendocrine) | LASCPC-01 | 0.47 µM nih.gov |

| 6,N²-diaryl-1,3,5-triazine-2,4-diamines | Breast (Triple-Negative) | MDA-MB231 | 1 nM researchgate.net |

| 1c (DH20931) | Breast | MCF7, MDA-MB231 | 1.3 µM, 3.9 µM nih.gov |

| Compound 4b | Lung, Gastric, Bladder | SK-MES-1, AGS, J82 | Submicromolar range nih.gov |

| A5, C1 | Glioblastoma | Patient-derived cultures | 18 - 48 µM nih.gov |

| Compound 1p | Melanoma | A375P | 0.41 µM |

The promising in vitro results of isoquinoline derivatives have been translated into in vivo studies using animal models. The efficacy of the copper:HCT-13 complex has been demonstrated in murine models of aggressive acute leukemias. escholarship.org Similarly, other alkynyl aminoisoquinoline compounds were shown to drastically reduce the proliferation of acute myeloid leukemia in mice. nih.gov These studies provide crucial preclinical validation of the therapeutic potential of these compounds in a complex biological system, showing their ability to inhibit tumor growth in living organisms.

The anticancer effects of this compound derivatives are attributed to their interaction with various cellular targets and signaling pathways crucial for cancer cell survival and proliferation. nih.govresearchgate.net The cytotoxicity of HCT-13 is copper-dependent and has been shown to promote dysfunction of the mitochondrial electron transport chain, induce the production of reactive oxygen species (ROS), and trigger DNA damage response pathways, potentially mediated by the ATR kinase. nih.govescholarship.org

Other derivatives function by inhibiting key enzymes. For instance, the lead compound HSN431 was found to inhibit both FLT3 and Src kinase activity in leukemia cells. nih.gov In glioblastoma, certain derivatives modulate the expression of DNA damage and apoptotic markers, impair the growth of 3D-gliomaspheres, and reduce the expression of stemness markers. nih.govnih.gov The mechanism of action for some aryl-isoquinolines in glioblastoma involves inducing apoptosis through the intrinsic pathway by interacting with the anti-apoptotic protein Bcl-xL and causing cell cycle arrest at the G2/M phase. eurekaselect.com Further mechanistic studies revealed that other derivatives can induce G1 cell cycle arrest and apoptosis in prostate cancer cells. nih.gov In ovarian cancer models, isoquinoline derivatives have been shown to downregulate inhibitor of apoptosis proteins (IAPs) such as XIAP and cIAP-1. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives have been investigated for their potential to combat microbial infections. This dual activity makes them particularly interesting scaffolds in drug discovery.

Derivatives of isoquinoline have demonstrated notable antibacterial properties. A novel synthetic compound, 1-(4-choloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline, was evaluated for its in vitro activity against Pseudomonas aeruginosa. internationalscholarsjournals.org The minimum inhibitory concentration required to inhibit over 90% of growth (MIC90) for this compound ranged from 6.0 to 24.0 µg/ml in different media. internationalscholarsjournals.orgresearchgate.net Mechanistic studies revealed that the compound's efficacy against P. aeruginosa involves the downregulation of important virulence factors, including PQS, elastase, and pyocyanin. researchgate.net Proteomics analysis further showed that the compound inhibits or downregulates the expression of PhnA and oprL proteins, which are critical for PQS synthesis and maintaining membrane integrity. researchgate.net

Antiviral Activity (e.g., HIV-1)

Isoquinoline derivatives have been investigated for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV-1). Research has focused on their ability to act as antagonists for the CXCR4 receptor, a co-receptor that HIV-1 uses to enter host cells. mdpi.com A series of synthesized isoquinoline-based derivatives demonstrated the ability to compete with the natural ligand CXCL12 for binding to CXCR4. mdpi.com

In one study, nearly all newly synthesized analogues displayed IC₅₀ values of less than 40 nM in binding assays, indicating potent CXCR4 affinity. mdpi.com This antagonism of the CXCR4 receptor is a promising strategy for developing antiretroviral agents. mdpi.com The anti-HIV activity of these analogues was determined, with several compounds showing excellent potency. mdpi.com For example, compound 24c consistently displayed low nanomolar activity across various assays, marking it as a particularly promising candidate. mdpi.com While natural isoquinoline alkaloids have been explored for their antiviral potential against a range of viruses, specific research has highlighted the efficacy of synthetic derivatives as potent and selective inhibitors of HIV-1. nih.govnih.gov

| Compound | Target | CXCR4 Binding Affinity (IC₅₀) | Anti-HIV Activity |

| 24b | CXCR4 | 0.89 µM | - |

| 24c | CXCR4 | Low nanomolar | Excellent |

| 25 | CXCR4 | 0.6 nM | - |

| Most Analogues | CXCR4 | < 40 nM | - |

**5.4. Antimalarial and Antileishmanial Investigations

The search for new antimalarial drugs is driven by the widespread resistance of the Plasmodium parasite to existing therapies. nih.gov Isoquinoline derivatives have emerged as a promising class of compounds in this area. semanticscholar.org Studies have evaluated synthetic quinoline (B57606) and isoquinoline derivatives for their activity against both chloroquine (B1663885) (CQ)-sensitive and CQ-resistant strains of P. falciparum. nih.gov

In one investigation, several isoquinoline derivatives were found to be highly active against both resistant (K1) and sensitive (3D7) strains of the parasite. semanticscholar.org Certain compounds, such as hydrazine (B178648) or hydrazide derivatives, were particularly effective against the parasite while showing low cytotoxicity against human cell lines, resulting in a high selectivity index (>1000). nih.gov An in silico study of an isoquinoline derivative from Streptomyces hygroscopicus, 6,7-Dinitro-2- mdpi.comsemanticscholar.orgnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione , also suggested potential antimalarial activity through binding with various parasite protein targets. nih.gov In vivo testing of a hydrazine derivative, compound 1f , demonstrated activity against the development of blood-stage parasites in mice infected with Plasmodium berghei, comparable to the reference drug chloroquine. nih.gov

| Compound Class/Name | P. falciparum Strain(s) | Key Finding |

| Hydrazine/hydrazide derivatives | CQ-sensitive & CQ-resistant | High activity against parasite, low cytotoxicity (Selectivity Index > 1000). nih.gov |

| Compound 1f (hydrazine derivative) | P. berghei (in vivo) | Activity similar to chloroquine. nih.gov |

| 6,7-Dinitro-2- mdpi.comsemanticscholar.orgnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione | - (in silico) | Potential to bind to 13 different parasite protein targets. nih.gov |

Leishmaniasis treatment is hampered by issues of drug resistance and toxicity, creating an urgent need for new therapeutic agents. nih.gov Quinoline-based structures are an established template for antiparasitic drugs, and research has extended to their isoquinoline counterparts and other derivatives for antileishmanial activity. nih.govuliege.be

In vitro studies have demonstrated the efficacy of novel quinoline derivatives against Leishmania chagasi. nih.gov One compound, 3b , was found to be 8.3 times more active than the standard treatment (pentavalent antimony) when tested against parasites inside infected macrophages. nih.gov This effect was independent of nitric oxide production by the host cell. nih.gov Ultrastructural analysis of promastigotes treated with compound 3b revealed significant damage, primarily enlarged mitochondria with matrix swelling. nih.gov The substitution of a hydroxyl group (in compound 3b ) for a chlorine atom (in compound 4b ) increased the antiparasitic effect by 19-fold, highlighting the importance of specific structural motifs for activity. nih.gov

| Compound | Parasite Model | Efficacy Metric (EC₅₀) / Finding |

| 3b | L. chagasi-infected macrophages | 8.3-fold more active than standard pentavalent antimony. nih.gov |

| 3b | L. (V) panamensis amastigotes | 2.8 µg/mL. semanticscholar.org |

| 3c | L. (V) panamensis amastigotes | 3.14 µg/mL. semanticscholar.org |

Neuropharmacological Applications, including Alzheimer's Disease Research

Isoquinoline and its derivatives, including tetrahydroisoquinoline (THIQ), are being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease (AD). nih.govnih.gov The pathology of AD is complex, involving the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau proteins, making multi-target-directed ligands highly desirable. nih.govmdpi.com

Derivatives of isoquinoline have been investigated for their ability to inhibit key enzymes implicated in AD, such as cholinesterases (AChE and BuChE) and monoamine oxidase B (MAO-B). nih.govarabjchem.org In one study, a series of (R)–N–(benzo[d]thiazol–2–yl)–2–(1–phenyl–3,4–dihydroisoquinolin–2(1H)–yl) acetamides were synthesized and tested. nih.gov Compound 4g from this series showed the highest inhibitory activity against both MAO-B (IC₅₀ = 14.80 ± 5.45 μM) and BuChE. nih.gov Another THIQ derivative, Dauricine , has demonstrated neuroprotective effects by reducing tau phosphorylation and the expression of Aβ42, APP, and BACE1 in the cortex and hippocampus of a mouse model. nih.gov

| Compound/Derivative | Target/Mechanism | Key Finding |

| Dauricine | Tau pathology, Amyloidogenic pathway | Reduced phosphorylation of tau and expression of Aβ42, APP, and BACE1 in mice. nih.gov |

| Compound 4g | MAO-B, BuChE | Potent dual inhibitor (MAO-B IC₅₀ = 14.80 µM). nih.gov |

| 8-hydroxyquinoline analogs | Cholinesterase (ChE) | Act as ChE inhibitors. arabjchem.org |

Analgesic and Antipyretic Properties

The isoquinoline scaffold is present in numerous compounds investigated for anti-inflammatory, analgesic, and antipyretic activities. semanticscholar.org Research into related heterocyclic structures has shown promise in identifying new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects than existing medications. nih.govnih.gov

While direct studies on the antipyretic properties of this compound were not prominent in the reviewed literature, the analgesic potential of related heterocyclic derivatives has been evaluated. For instance, a study on new benzothiazole (B30560) derivatives, which share structural similarities with isoquinoline-based compounds, demonstrated significant analgesic effects in vivo. nih.gov In a hot plate test, compound 17i showed the highest analgesic activity, with ED₅₀ values of 72 and 69 µM/kg after 1 and 2 hours, respectively, which was comparable to the reference drug celecoxib. nih.gov Structure-activity relationship (SAR) analysis revealed that derivatives possessing an additional hydroxyl or amino group tended to show good analgesic activity. nih.gov

| Compound | Time After Administration | Analgesic Activity (ED₅₀ µM/kg) |

| 17c | 1 hour | 102 |

| 17c | 2 hours | 89 |

| 17g | 1 hour | 134 |

| 17g | 2 hours | 156 |

| 17i | 1 hour | 72 |

| 17i | 2 hours | 69 |

| Celecoxib (Reference) | 1 hour | 72 |

| Celecoxib (Reference) | 2 hours | 70 |

Emerging Research Directions and Future Perspectives

Rational Design and Optimization for Enhanced Potency and Selectivity

The core of modern drug discovery lies in the rational design of molecules to maximize their therapeutic effect while minimizing off-target activity. For isoquinoline-3-carbothioamide derivatives, this involves a detailed understanding of their structure-activity relationships (SAR). patsnap.com SAR analysis systematically modifies the chemical structure to identify which functional groups are crucial for biological activity, helping to enhance potency and selectivity. patsnap.com

Researchers are iteratively modifying the isoquinoline (B145761) scaffold to improve efficacy and pharmacokinetic properties. youtube.comvichemchemie.com For instance, studies on related isoquinoline derivatives have shown that specific substitutions can significantly impact inhibitory activities against certain targets. In one study, structural optimization of isoquinoline derivatives led to the discovery of a compound with potent inhibitory activity against a neuroendocrine prostate cancer cell line, demonstrating a significant increase in potency and selectivity over the initial lead compound. nih.gov This process often involves creating a series of analogues and testing them in vitro to monitor how changes in structure affect potency, ADME (absorption, distribution, metabolism, and excretion) properties, and safety. youtube.com

A key strategy is the introduction of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov This approach can improve the molecule's properties and create new classes of compounds with unique intellectual property positions. nih.gov For example, modifications to the phenyl group at the 4-position of the isoquinoline ring and substitutions at the 6-position have been shown to dramatically alter antiproliferative activity and selectivity against different cancer cell lines. nih.gov

Table 1: Example of Structure-Activity Relationship (SAR) Insights for Isoquinoline Derivatives

| Position of Substitution | Type of Substitution | Observed Effect on Activity | Reference |

| 4-position (Phenyl Moiety) | Removal of hydroxyl and chlorine groups | Reduced activity | nih.gov |

| 4-position (Phenyl Moiety) | Retention of meta-hydroxyl group only | Increased activity | nih.gov |

| 6-position | Ethoxy group | Enhanced activity in combination with specific 4-position substitutions | nih.gov |

| General | Fluorination and dimethylation | Synergistic effects, potentiated by copper(II) supplementation | nih.gov |

Exploration of Novel Substitution Patterns and Hybrid Molecules

Molecular hybridization is a particularly promising strategy that involves combining the pharmacophoric elements of two or more different bioactive compounds into a single new molecule. nih.govmdpi.com This approach can lead to hybrid compounds with enhanced affinity, a better selectivity profile, or even a dual mechanism of action. nih.gov For instance, a hybrid molecule could be designed by linking the this compound core to another pharmacophore known to interact with a different but complementary biological target. mdpi.com This strategy has been successfully applied to other scaffolds, such as combining quinoline (B57606) and sulfonamide moieties to create anticancer agents. nih.gov

Table 2: Examples of Substitution and Hybridization Strategies

| Strategy | Description | Potential Outcome | Reference |

| Novel Substitutions | Attaching various heterocyclic moieties to the isoquinoline core. | Discovery of novel fluorescent or biological properties. | nih.gov |

| Molecular Hybridization | Combining the isoquinoline scaffold with other known pharmacophores like coumarin, purine (B94841), or isoxazole. | Creation of compounds with dual mechanisms of action or improved selectivity. | mdpi.comscispace.com |

| Scaffold Iteration | Synthesizing derivatives with substitutions at C-1, C-3, and C-4 positions. | Exploration of a wider chemical space to identify new lead compounds. | nih.gov |

Development of Multi-Targeting Therapeutic Agents

Chronic and complex diseases often involve multiple biological pathways. This has spurred interest in developing multi-target drugs that can modulate several targets simultaneously, potentially offering higher efficacy and a lower risk of drug resistance. The isoquinoline scaffold is well-suited for the design of such agents.

For example, researchers have successfully designed and synthesized (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives that act as inhibitors for both monoamine oxidases (MAO-A and MAO-B) and butyrylcholinesterase (BChE). nih.gov These enzymes are relevant targets in neurodegenerative diseases. This demonstrates the potential of the isoquinoline framework to serve as a template for creating dual-action or multi-targeting therapeutic agents. nih.gov By carefully selecting and positioning different functional groups on the this compound core, it may be possible to design compounds that interact with multiple disease-relevant proteins, offering a more holistic therapeutic approach.

Integration of Advanced Computational Chemistry and Artificial Intelligence in Drug Discovery

The drug discovery process is being revolutionized by the integration of computational chemistry and artificial intelligence (AI). nih.govmdpi.com These technologies significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets and predicting molecular interactions. mdpi.com For compounds like this compound, these tools offer powerful ways to rationalize and guide the design process.

Key applications include:

Target Identification and Validation: AI algorithms can analyze biological data to identify and validate new potential targets for isoquinoline-based compounds. mdpi.com

Virtual Screening and Molecular Docking: Computational methods are used to screen large libraries of virtual compounds against the three-dimensional structure of a target protein. mdpi.combeilstein-journals.org This helps to predict the binding mode and affinity of different this compound derivatives, prioritizing the most promising candidates for synthesis and testing. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate variations in the chemical structure of compounds with changes in their biological activity. patsnap.comjapsonline.com This allows for the prediction of the potency of novel, unsynthesized derivatives.

Generative AI for De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. youtube.com These models can be trained to generate novel isoquinoline derivatives that are optimized for high potency, selectivity, and favorable pharmacokinetic profiles, while also ensuring they are synthetically feasible. youtube.comdrugtargetreview.com

By combining the predictive power of AI with the expertise of medicinal chemists, the drug discovery process can be made more efficient, cost-effective, and successful. mdpi.com

Addressing Challenges in Lead Optimization and Translational Research

Transforming a promising "hit" compound into a viable drug candidate—a process known as lead optimization—is a critical and challenging phase of drug discovery. patsnap.comvichemchemie.com The primary goal is to refine the lead compound to improve its efficacy, selectivity, and pharmacokinetic (ADME) properties while minimizing toxicity. patsnap.com A major cause of failure in drug development is a poor pharmacokinetic profile. vichemchemie.com

For this compound derivatives, key challenges include:

Improving Metabolic Stability: The compound must be stable enough in the body to reach its target but also be cleared at an appropriate rate. Modifications to the isoquinoline core can be made to block sites of metabolic degradation.

Enhancing Solubility and Permeability: For oral administration, a drug needs to be soluble in the gastrointestinal tract and able to permeate cell membranes. youtube.com Medicinal chemistry techniques can be employed to adjust the physicochemical properties of the molecule to improve these characteristics.

Ensuring Target Selectivity: The optimized lead must interact strongly with its intended target but weakly with other proteins to avoid off-target side effects. This requires a deep understanding of the SAR. youtube.com

Translational research involves bridging the gap between preclinical studies (in vitro and in animal models) and clinical trials in humans. A significant challenge is ensuring that the results observed in the lab are predictive of the effects in patients. youtube.com This requires the use of relevant animal models of disease and the careful monitoring of biomarkers to demonstrate efficacy and safety. youtube.com The iterative process of synthesizing and testing new analogues, guided by both in vitro assays and in vivo data, is essential for successfully navigating these challenges and moving a compound like this compound from the laboratory to the clinic. youtube.com

Q & A

Q. How can researchers integrate omics data to elucidate the mechanism of this compound?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) to identify pathway perturbations. Use bioinformatics tools (STRING, KEGG) for network analysis. Validate key targets (e.g., kinases) with CRISPR-Cas9 knockdown .

Methodological and Ethical Considerations